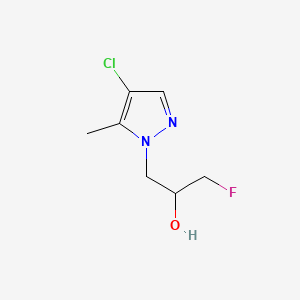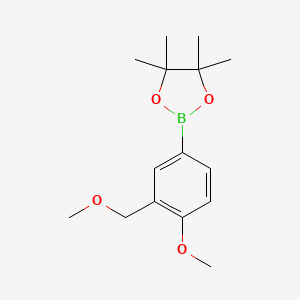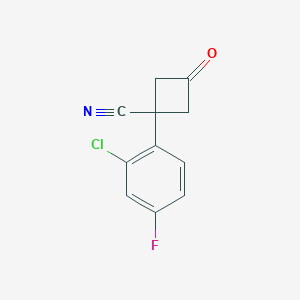
2-Fluorobenzeneethanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluorobenzeneethanethiol is an organic compound that belongs to the class of aromatic thiols It consists of a benzene ring substituted with a fluorine atom and an ethanethiol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluorobenzeneethanethiol typically involves the introduction of a thiol group to a fluorobenzene derivative. One common method is the nucleophilic substitution reaction where a fluorobenzene derivative reacts with ethanethiol under basic conditions. The reaction can be carried out using a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the ethanethiol, making it a more reactive nucleophile.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow processes to ensure safety and efficiency. The use of automated systems can help control reaction conditions such as temperature and pressure, minimizing the risk of side reactions and improving yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluorobenzeneethanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium amide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiols or sulfides.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Fluorobenzeneethanethiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex aromatic compounds.
Biology: The compound can be used in the study of enzyme mechanisms involving thiol groups.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Fluorobenzeneethanethiol involves its ability to interact with various molecular targets through its thiol group. Thiol groups are known to form strong bonds with metals and other electrophilic centers, making this compound useful in catalysis and as a ligand in coordination chemistry. The fluorine atom can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding properties.
Comparación Con Compuestos Similares
Similar Compounds
Benzeneethanethiol: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
2-Chlorobenzeneethanethiol: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and physical properties.
2-Bromobenzeneethanethiol: Contains a bromine atom, which is larger and more polarizable than fluorine, affecting its chemical behavior.
Uniqueness
2-Fluorobenzeneethanethiol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. The fluorine atom’s high electronegativity and small size influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and other applications.
Propiedades
Número CAS |
1099665-56-1 |
|---|---|
Fórmula molecular |
C8H9FS |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
2-(2-fluorophenyl)ethanethiol |
InChI |
InChI=1S/C8H9FS/c9-8-4-2-1-3-7(8)5-6-10/h1-4,10H,5-6H2 |
Clave InChI |
CYVNGKCGAUOWLV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CCS)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![{1-[(Methylsulfanyl)methyl]cyclopropyl}methanol](/img/structure/B15323364.png)

![(2S)-1-[3-(trifluoromethyl)pyridin-4-yl]propan-2-amine](/img/structure/B15323374.png)


![2-[(2,4-Dichlorophenyl)methyl]pyrrolidine](/img/structure/B15323382.png)
![2-[(1R)-1-aminoethyl]-5-bromophenolhydrochloride](/img/structure/B15323392.png)
